molecular formula C10H7FN2O B181933 6-(4-Fluorophenyl)pyridazin-3-ol CAS No. 58897-67-9

6-(4-Fluorophenyl)pyridazin-3-ol

Cat. No. B181933
CAS RN: 58897-67-9
M. Wt: 190.17 g/mol
InChI Key: SWHTYHMWPIYECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Fluorophenyl)pyridazin-3-ol is a chemical compound with the molecular formula C10H7FN2O . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of 6-(4-Fluorophenyl)pyridazin-3-ol is characterized by a pyridazinone ring, which is a derivative of pyridazine containing nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .


Physical And Chemical Properties Analysis

6-(4-Fluorophenyl)pyridazin-3-ol has a molecular weight of 190.174 Da . Other physical and chemical properties specific to this compound are not detailed in the search results.

Scientific Research Applications

Selective COX-2 Inhibition and Anti-inflammatory Potential

Compounds structurally related to 6-(4-Fluorophenyl)pyridazin-3-ol, specifically vicinally disubstituted pyridazinones, exhibit potent and selective COX-2 inhibition. These compounds, such as ABT-963, are highlighted for their exceptional selectivity, improved solubility, oral anti-inflammatory potency, and safety profile in gastric regions in animal models. They effectively reduce prostaglandin E2 production and alleviate edema and nociception, suggesting potential therapeutic applications in pain and inflammation management associated with conditions like arthritis (Asif, 2016).

Antioxidant Activity Analysis

Analytical methods for determining antioxidant activity are critical in various scientific fields, from food engineering to medicine. The review by Munteanu and Apetrei (2021) elucidates the most important tests used to assess antioxidant capacity, including ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP. These methodologies, based on spectrophotometry and electrochemical biosensors, facilitate the analysis of antioxidants and their capacity in complex samples, underscoring the importance of 6-(4-Fluorophenyl)pyridazin-3-ol and related compounds in antioxidant research (Munteanu & Apetrei, 2021).

Synthetic Pathways and Biological Activities

The synthesis of pyridazinone and pyridazinone derivatives, including those with 6-(4-Fluorophenyl)pyridazin-3-ol frameworks, is of significant interest due to their diverse biological activities, especially related to the cardiovascular system. Jakhmola et al. (2016) review various synthetic methods and highlight the cardiovascular implications of these compounds, indicating their potential in medicinal chemistry and pharmacological research (Jakhmola et al., 2016).

Optoelectronic Materials Development

Functionalized quinazolines and pyrimidines, including derivatives of 6-(4-Fluorophenyl)pyridazin-3-ol, are explored for their application in optoelectronic materials. Lipunova et al. (2018) discuss the incorporation of these compounds into π-extended conjugated systems, highlighting their significance in the creation of novel materials for organic light-emitting diodes (OLEDs), phosphorescent materials, and photosensitizers for solar cells. This underscores the versatility of 6-(4-Fluorophenyl)pyridazin-3-ol in the development of advanced materials (Lipunova et al., 2018).

Safety And Hazards

6-(4-Fluorophenyl)pyridazin-3-ol may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Use only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention .

properties

IUPAC Name

3-(4-fluorophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHTYHMWPIYECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404317
Record name 6-(4-fluorophenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)pyridazin-3-ol

CAS RN

58897-67-9
Record name 6-(4-fluorophenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-fluorophenyl)pyridazin-3-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-(4'-Fluorobenzoyl)-acrylic acid (9.7 g, 0.04996 mol) was dissolved in 50 ml of concentrated aqueous ammonia solution, and the solution was allowed to stand for a few days, without a cover. The solution was first rendered neutral by adding hydrochloric acid (concentrated, 30 ml), a further 20 ml of concentrated hydrochloric acid were then added, followed by hydrazine hydrochloride (4.1 g, 0.06 mol), after which the mixture was refluxed for 8 hours. After cooling, the solid product which had precipitated was isolated, washed with water and dried to constant weight. 3-(4'-Fluorophenyl)-6-pyridazinone of m.p.=265°-267° C., 8.9 g, 0.04680 mol, were obtained, which corresponds to a yield of 93.7% of theory.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
4.1 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

(4'-Fluorobenzoyl)-acrylic acid (582 g, 2.998 mol of m.p.=134°-137° C.) was dissolved in ethanol (3300 ml), p-toluenesulfonic acid (23 g) and sulfuric acid (conc., 4 ml) was added, and the mixture was then refluxed for 18 hours. The mineral acid was then neutralized by adding anhydrous sodium bicarbonate. The inorganic salts were then filtered off, a hydrazine solution (6 mol hydrazine, 700 ml of water) was added to the mechanically stirred solution of the esterification product, and the mixture was refluxed for three hours. A solid product precipitated, and this product was isolated, washed with water, mixed with dilute hydrochloric acid (700 ml of concentrated HCl, 1600 ml of water) while still moist from filtration with suction, and the mixture was refluxed for 2 hours. The mixture was cooled, and the resulting solid product was isolated, washed with water and dried to constant weight. 3-(4'-Fluorophenyl)-6-pyridazinone was obtained in the form of a yellowish solid product (390 g, 2.0508 mol, 68.4% of theory) of m.p.=266°-269° C. Recrystallization from dioxane gave a virtually colorless product which sublimes from about 170° C. in the form of broad crystals and which melts at 269°-270.5° C.
Name
(4'-Fluorobenzoyl)-acrylic acid
Quantity
582 g
Type
reactant
Reaction Step One
Quantity
3300 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
reactant
Reaction Step Four

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